1-(2,4-dichlorobenzyl)-3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
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Description
1-(2,4-dichlorobenzyl)-3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C16H14Cl2N4OS and its molecular weight is 381.28. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives, which this compound is a part of, have been studied for their promising anticancer properties . They are believed to interact with various targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which could potentially influence their mode of action . Molecular docking studies are often performed to understand the mechanism and binding modes of these derivatives in the binding pocket of potential targets .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can affect various biochemical pathways due to their ability to interact with different targets .
Pharmacokinetics
It is known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetics .
Result of Action
It is known that some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
Action Environment
It is known that various internal and external factors can influence the action of anticancer drugs .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4OS/c1-2-22-14(19-20-16(22)24)12-4-3-7-21(15(12)23)9-10-5-6-11(17)8-13(10)18/h3-8H,2,9H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVZPJGYCAGLNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.